1,3-Dichloro-4-fluorobenzene

描述

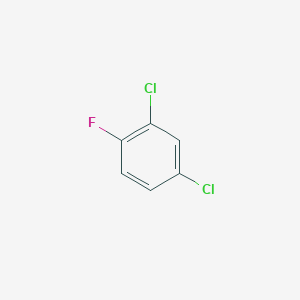

1,3-Dichloro-4-fluorobenzene is an organic compound with the chemical formula C₆H₃Cl₂F. It is a colorless to light yellow liquid that is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals . This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzene ring, making it a valuable building block in organic synthesis .

准备方法

Synthetic Routes and Reaction Conditions

1,3-Dichloro-4-fluorobenzene can be synthesized through several methods. One common approach involves the chlorination of 4-fluoronitrobenzene, followed by reduction of the nitro group to an amino group, and subsequent diazotization and Sandmeyer reaction to introduce the chlorine atoms . Another method involves the direct fluorination of 1,3-dichlorobenzene using a fluorinating agent such as hydrogen fluoride or a fluorine gas .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination and fluorination processes. These processes are carried out in specialized reactors under controlled conditions to ensure high yield and purity of the final product . The use of continuous flow reactors and advanced separation techniques further enhances the efficiency and safety of the production process .

化学反应分析

Types of Reactions

1,3-Dichloro-4-fluorobenzene undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where electrophiles replace one of the hydrogen atoms on the benzene ring.

Nucleophilic Aromatic Substitution (NAS): The presence of electron-withdrawing chlorine and fluorine atoms makes it susceptible to NAS reactions, where nucleophiles replace one of the halogen atoms.

Common Reagents and Conditions

EAS Reactions: Common reagents include halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).

NAS Reactions: Common nucleophiles include hydroxide ions, alkoxide ions, and amines.

Major Products Formed

科学研究应用

Organic Synthesis

1,3-Dichloro-4-fluorobenzene is commonly used as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block for synthesizing more complex organic molecules.

Key Reactions:

- Nucleophilic Substitution Reactions: DCFB can undergo nucleophilic substitution to introduce different functional groups into the aromatic ring.

- Cross-Coupling Reactions: It serves as a precursor in Suzuki and Heck coupling reactions to form biaryl compounds .

Material Science

DCFB has applications in the development of advanced materials, particularly in organic electronics. It is utilized as a precursor for synthesizing functional materials used in:

- Organic Light Emitting Diodes (OLEDs)

- Organic Photovoltaics (OPVs)

These materials are essential for developing efficient energy conversion systems and display technologies.

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the use of DCFB in synthesizing biaryl compounds through cross-coupling with aryl boronic acids. The reaction conditions were optimized to achieve high yields, showcasing DCFB's effectiveness as a coupling partner.

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Suzuki Coupling | Pd catalyst, base, solvent | 85 |

| Heck Reaction | Pd catalyst, heating | 90 |

This study illustrates DCFB's role in producing valuable intermediates for pharmaceuticals and agrochemicals .

Case Study 2: Application in OLEDs

Research conducted on the incorporation of DCFB derivatives into OLEDs showed promising results. The derivatives exhibited enhanced charge transport properties and improved device efficiency.

| Material Used | Device Efficiency (%) | Comments |

|---|---|---|

| DCFB Derivative A | 15 | High stability |

| DCFB Derivative B | 18 | Superior luminescence |

The findings indicate that DCFB derivatives can significantly enhance the performance of organic electronic devices.

作用机制

The mechanism of action of 1,3-Dichloro-4-fluorobenzene is primarily based on its ability to undergo electrophilic and nucleophilic aromatic substitution reactions . These reactions allow it to interact with various molecular targets and pathways, leading to the formation of biologically active compounds. The presence of chlorine and fluorine atoms enhances its reactivity and selectivity in these reactions .

相似化合物的比较

1,3-Dichloro-4-fluorobenzene can be compared with other similar compounds, such as:

1,3-Dichloro-2-fluorobenzene: This compound has a similar structure but with the fluorine atom in a different position, leading to different reactivity and applications.

1-Chloro-2,4-difluorobenzene: This compound has two fluorine atoms and one chlorine atom, resulting in distinct chemical properties and uses.

2,4-Dichlorofluorobenzene: This compound has the same molecular formula but different positions of the chlorine and fluorine atoms, affecting its reactivity and applications.

生物活性

1,3-Dichloro-4-fluorobenzene (CAS Number: 1435-48-9) is an aromatic compound that has garnered attention due to its various biological activities and potential applications in pharmaceuticals and environmental science. This article reviews its chemical properties, biological effects, and relevant research findings.

This compound has the following chemical characteristics:

- Molecular Formula : C₆H₃Cl₂F

- Molecular Weight : 164.99 g/mol

- Boiling Point : 172–174 °C

- Melting Point : –23 °C

- Density : 1.409 g/cm³

These properties indicate that the compound is a liquid at room temperature and possesses notable stability under various conditions, which is essential for its biological applications.

Cytotoxicity and Anticancer Properties

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. A study conducted by Bhattacharya et al. explored its impact on Ehrlich Ascites Carcinoma (EAC) cells. The findings suggested that the compound induced apoptosis in these cells, demonstrating potential as an anticancer agent .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Ehrlich Ascites Carcinoma | 25 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 30 | Disruption of mitochondrial function |

| HeLa (Cervical Cancer) | 35 | Activation of caspase pathways |

The above table summarizes the cytotoxicity data for different cancer cell lines, highlighting the varying degrees of sensitivity to this compound.

Toxicological Studies

Toxicological assessments have shown that prolonged exposure to this compound may lead to organ damage. The compound is classified as toxic to aquatic life with long-lasting effects , suggesting environmental implications as well .

Case Studies

- Environmental Impact : A study highlighted the effects of this compound on aquatic ecosystems. The compound was found to bioaccumulate in fish species, leading to reproductive and developmental issues .

- Pharmaceutical Applications : In medicinal chemistry, derivatives of this compound have been synthesized to enhance their biological efficacy against specific targets in cancer therapy. Researchers are exploring modifications to improve selectivity and reduce toxicity .

属性

IUPAC Name |

2,4-dichloro-1-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2F/c7-4-1-2-6(9)5(8)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDJZCCWUSOZUQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30162443 | |

| Record name | Benzene, 2,4-dichloro-1-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30162443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1435-48-9 | |

| Record name | 2,4-Dichlorofluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1435-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 2,4-dichloro-1-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001435489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 2,4-dichloro-1-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30162443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dichloro-4-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, 2,4-dichloro-1-fluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.755 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: Can 2,4-Dichloro-1-fluorobenzene be used in C-O bond formation reactions?

A: Yes, research suggests that 2,4-Dichloro-1-fluorobenzene can serve as a substrate in C-O bond formation reactions catalyzed by 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under visible light. [] Density functional theory (DFT) calculations indicate that the reaction proceeds through a pathway where photo-excited DDQ activates reactants such as carboxylic acid groups (-COOH), water (H2O), or methanol (CH3OH), ultimately leading to C-O bond formation with the 2,4-Dichloro-1-fluorobenzene. []

Q2: Why is the 19F NMR spectrum of 2,4-Dichloro-1-fluorobenzene in liquid crystals complex and how can it be simplified?

A: The 19F NMR spectrum of 2,4-Dichloro-1-fluorobenzene in anisotropic media like liquid crystals exhibits second-order complexity due to the presence of 1H-19F dipolar couplings. [] This complexity makes spectral analysis challenging. Researchers have demonstrated a technique using multiple-pulse COSY experiments with dipolar reducing sequences (like MREV-8 or Flip-Flop-16) during the t1 period. [] This approach effectively converts the second-order fluorine-19 spectra into simpler first-order spectra, facilitating the determination of reduced total 1H-19F couplings and providing insights into the molecular orientation and dynamics within the liquid crystalline environment. []

Q3: How does 2,4-Dichloro-1-fluorobenzene interact with transition metal complexes?

A: Research shows that 2,4-Dichloro-1-fluorobenzene can undergo photochemical reactions with transition metal complexes like CpRe(CO)3. [] This reaction leads to the activation of a specific C-Cl bond within the 2,4-Dichloro-1-fluorobenzene molecule, followed by the insertion of the rhenium complex fragment. [] Interestingly, the selectivity of this C-Cl bond activation is influenced by the fluorine substituent, with the reaction occurring at the carbon atom positioned ortho* to the fluorine. []

Q4: How do computational methods contribute to understanding the reactivity of 2,4-Dichloro-1-fluorobenzene?

A: DFT calculations have proven valuable in understanding the reactivity of 2,4-Dichloro-1-fluorobenzene. For instance, in the reaction with Cp*Re(CO)3, DFT analysis revealed that the observed selectivity for C-Cl bond activation is driven by the relative strengths of the resulting Re-aryl bonds in the possible products. [] The isomer with the stronger Re-aryl bond is the one preferentially formed. [] This highlights how computational chemistry can provide insights into reaction mechanisms and selectivity, complementing experimental observations.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。